

2-Fluoro-4-(trifluoromethyl)benzaldehyde

physical properties

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Compound of Interest

Compound Name:	2-Fluoro-4-(trifluoromethyl)benzaldehyde
Cat. No.:	B1268082

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An In-depth Technical Guide to the Physical Properties of **2-Fluoro-4-(trifluoromethyl)benzaldehyde**

This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of **2-Fluoro-4-(trifluoromethyl)benzaldehyde**. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its effective use as a critical building block in modern organic synthesis.

Introduction: A Key Fluorinated Building Block

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a disubstituted aromatic aldehyde, a class of compounds of significant interest in medicinal chemistry and materials science.^[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties that enhance its utility as a synthetic intermediate.^{[1][2]} The trifluoromethyl group, a bioisostere for chlorine, increases lipophilicity and metabolic stability, while the ortho-fluoro substituent modulates the reactivity of the aldehyde and the aromatic ring.^[2] These features make it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents.^[3] This guide will delve into the core physical properties that define its behavior and handling in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundational step for any successful research endeavor.

The following table summarizes the key identifiers for **2-Fluoro-4-(trifluoromethyl)benzaldehyde**.

Identifier	Value	Source(s)
CAS Number	89763-93-9	[1] [4]
Molecular Formula	C ₈ H ₄ F ₄ O	[4]
Molecular Weight	192.11 g/mol	[4]
IUPAC Name	2-fluoro-4-(trifluoromethyl)benzaldehyde	[4]
InChI Key	KFEHNXLFIGPWNB-UHFFFAOYSA-N	[4]
SMILES String	Fc1cc(ccc1C=O)C(F)(F)F	[5]

The molecular structure, characterized by an aldehyde group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring, is visualized below.

Caption: 2D structure of **2-Fluoro-4-(trifluoromethyl)benzaldehyde**.

Core Physical Properties

The physical properties of a compound dictate its state, handling requirements, and appropriate purification methods. This compound is typically supplied as a colorless to light yellow liquid.[\[1\]](#)[\[6\]](#)

Property	Value	Significance & Experimental Insight
Appearance	Clear colorless to light yellow liquid	[1] [6]
Boiling Point	118-119 °C (lit.)	[1]
Density	1.41 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.45 (lit.)	[1]
Flash Point	110 °C (230 °F) - closed cup	[1]
Solubility	Not specified	Inferred to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. Its solubility in water is expected to be low.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The combination of fluorine and trifluoromethyl groups creates distinctive spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- ¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton and the three aromatic protons.
 - Aldehyde Proton (CHO): Expected as a singlet or a finely split multiplet around δ 9.8-10.5 ppm.
 - Aromatic Protons (Ar-H): Three distinct multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The coupling with both ¹⁹F nuclei (the ortho-F and the para-CF₃) will result in complex splitting patterns (e.g., doublet of doublets, triplets of doublets).

- ^{19}F NMR: This is particularly informative for fluorinated compounds.
 - Trifluoromethyl Group (-CF₃): A sharp singlet is expected around δ -63 ppm.[7]
 - Aromatic Fluorine (Ar-F): A multiplet corresponding to the single fluorine atom on the ring.
- ^{13}C NMR: The carbon spectrum will show eight distinct signals, including the aldehyde carbonyl carbon (δ > 185 ppm) and carbons directly bonded to fluorine, which will exhibit large C-F coupling constants.[7]

Infrared (IR) Spectroscopy

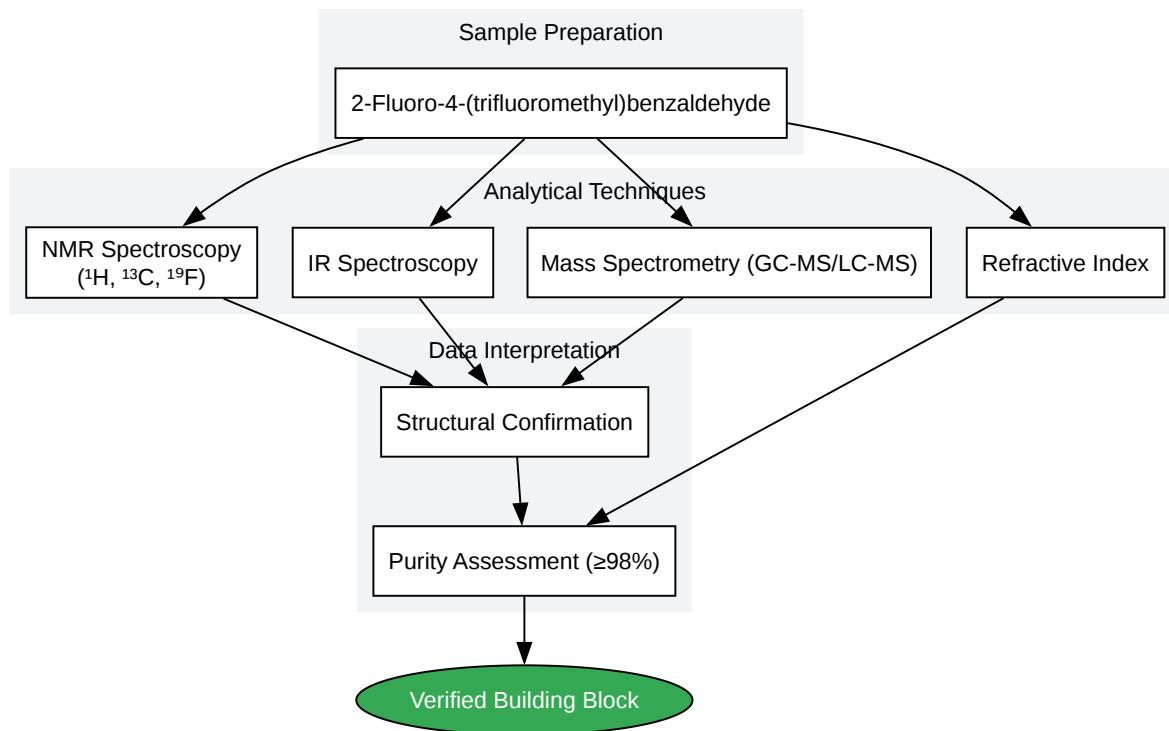
IR spectroscopy helps identify key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹. The electron-withdrawing nature of the fluorine substituents typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.
- C-F Stretches: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.
- Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]

- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 192.[8]
- Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of a hydrogen radical (-H, M-1). The presence of the stable trifluoromethyl group will also influence the fragmentation pattern.[9]

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Caption: Standard workflow for the analytical verification of the compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

5.1 Hazard Profile

2-Fluoro-4-(trifluoromethyl)benzaldehyde is classified as a hazardous substance.

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Respiratory Irritation	H335	May cause respiratory irritation.

The signal word for this compound is "Warning".[\[4\]](#)

5.2 Recommended Handling Protocol

- Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of vapors.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use an appropriate respirator with an organic vapor cartridge.
- Avoiding Ignition: Keep away from heat, sparks, and open flames.[\[11\]](#) Use non-sparking tools for transfers.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

5.3 Storage

Proper storage is essential to maintain the compound's integrity.[\[1\]](#)

- Store in a cool, dry, and well-ventilated area.[\[1\]](#)
- Keep the container tightly sealed to prevent moisture ingress and potential oxidation.

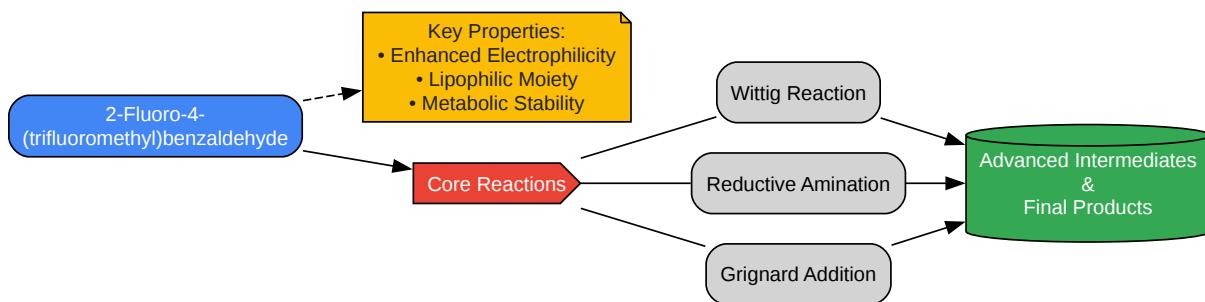
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Applications in Synthesis and Drug Discovery

The unique electronic properties of **2-Fluoro-4-(trifluoromethyl)benzaldehyde** make it a powerful intermediate. The electron-withdrawing effects of the F and CF₃ groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is advantageous in reactions such as:

- Wittig reactions
- Reductive aminations
- Grignard reactions
- Aldol condensations

In drug discovery, the incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a larger molecule is a well-established strategy to improve its pharmacokinetic profile, including metabolic stability and membrane permeability.[2][12] Fluorinated compounds are prevalent in FDA-approved drugs, highlighting the importance of building blocks like this one.[13]



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Caption: Synthetic utility derived from the compound's core properties.

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